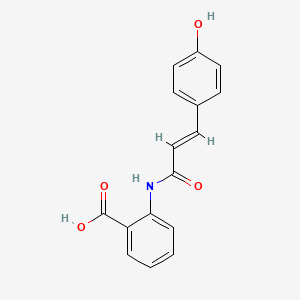
燕麦胺D
描述
Avenanthramide D is a phenolic alkaloid primarily found in oats (Avena sativa). Avenanthramides are unique to oats and have been studied for their potential health benefits, particularly in the context of skin care and cardiovascular health .
科学研究应用
Chemistry: It serves as a model compound for studying phenolic alkaloids and their reactivity.
作用机制
Target of Action
Avenanthramide D, also known as Avenanthramide 1p, is a polyphenolic compound found abundantly in oats . It primarily targets the Phosphoinositide 3-kinase (PI3K) signaling pathway . This pathway plays a crucial role in cell survival, growth, and metabolism .
Mode of Action
The mode of action of Avenanthramide D involves its interaction with the PI3K signaling pathway . The signaling pathway begins with the interaction between the ligand and transmembrane receptor, mainly tyrosine kinase (RTK), which results in receptor dimerization and the autophosphorylation of the intracellular tyrosine domain, leading to the recruitment of PI3 . Avenanthramides have been shown to modulate PI3K/AKT signaling, leading to increased neuronal survival, reduced oxidative stress, and improved cognitive function .
Biochemical Pathways
Avenanthramides combine carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways . The enzyme catalysing the cinnamamide-generating reaction is hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), a member of the superfamily of BAHD acyltransferases . HHT from oat appears to have a narrow range of substrate usage, with preferred use of 5-hydroxyanthranilic acid (and to a lesser extent, other hydroxylated and methoxylated derivatives) as acceptor molecules, but is able to use both substituted cinnamoyl-CoA and avenalumoyl-CoA thioesters as donor molecules .
Result of Action
Avenanthramide D exhibits numerous beneficial effects due to its antioxidant, anti-inflammatory, and anti-apoptotic properties . It has been shown to increase neuronal survival, reduce oxidative stress, and improve cognitive function through its modulation of the PI3K/AKT signaling pathway . Furthermore, it has been suggested that the anti-inflammatory effect of the avenanthramides is due to the inhibition of the NF-κB activation in NF-κB dependent cytokine .
Action Environment
The production of Avenanthramide D in oats is influenced by environmental factors such as pathogen attack and elicitation . It is believed that lower levels of avenanthramides are produced in oats when they are grown in a dry environment, which disfavors crown rust, a kind of fungus that has been shown to stimulate avenanthramides production in oats grains .
生化分析
Biochemical Properties
Avenanthramide 1p plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved in its biosynthesis is hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase. This enzyme catalyzes the formation of avenanthramide 1p by transferring a hydroxycinnamoyl group to hydroxyanthranilic acid . Avenanthramide 1p also exhibits strong antioxidant activity by scavenging free radicals and reducing oxidative stress . Additionally, it has been shown to inhibit the activity of nuclear factor kappa B, a protein complex that plays a pivotal role in regulating the immune response to infection .
Cellular Effects
Avenanthramide 1p exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, avenanthramide 1p has been shown to inhibit the proliferation of smooth muscle cells, which is beneficial in preventing atherosclerosis . It also reduces the expression of pro-inflammatory cytokines in immune cells, thereby mitigating inflammation . Furthermore, avenanthramide 1p enhances the expression of antioxidant enzymes, contributing to cellular protection against oxidative damage .
Molecular Mechanism
The molecular mechanism of action of avenanthramide 1p involves several pathways. At the molecular level, avenanthramide 1p binds to and inhibits the activity of nuclear factor kappa B, leading to a reduction in the expression of pro-inflammatory genes . It also activates the nuclear factor erythroid 2-related factor 2 pathway, which upregulates the expression of antioxidant enzymes . Additionally, avenanthramide 1p has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, further contributing to its antioxidant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of avenanthramide 1p have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that avenanthramide 1p maintains its anti-inflammatory and antioxidant properties over time, although the extent of these effects may diminish with prolonged exposure . In both in vitro and in vivo studies, avenanthramide 1p has demonstrated sustained beneficial effects on cellular function, including reduced oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of avenanthramide 1p vary with different dosages in animal models. At low to moderate doses, avenanthramide 1p has been shown to exert significant antioxidant and anti-inflammatory effects without any adverse effects . At high doses, some studies have reported potential toxic effects, including liver damage and gastrointestinal disturbances . It is important to determine the optimal dosage to maximize the beneficial effects of avenanthramide 1p while minimizing any potential adverse effects .
Metabolic Pathways
Avenanthramide 1p is involved in several metabolic pathways. It is synthesized through the phenylpropanoid pathway, where hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase catalyzes the formation of avenanthramide 1p from hydroxycinnamoyl-CoA and hydroxyanthranilic acid . This compound also interacts with various enzymes and cofactors involved in antioxidant defense, including superoxide dismutase and catalase . These interactions contribute to the regulation of metabolic flux and the maintenance of cellular redox balance .
Transport and Distribution
Within cells and tissues, avenanthramide 1p is transported and distributed through specific transporters and binding proteins. It has been shown to interact with plasma membrane transporters that facilitate its uptake into cells . Once inside the cell, avenanthramide 1p can bind to intracellular proteins, which may influence its localization and accumulation . The distribution of avenanthramide 1p within tissues is also influenced by its binding to serum proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
Avenanthramide 1p exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The targeting of avenanthramide 1p to specific cellular compartments is mediated by post-translational modifications and targeting signals . These modifications ensure that avenanthramide 1p reaches its site of action, where it can exert its antioxidant and anti-inflammatory effects .
准备方法
Synthetic Routes and Reaction Conditions: Avenanthramide D can be synthesized through the reaction of 5-hydroxyanthranilic acid with p-coumaric acid. The reaction is typically catalyzed by hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), an enzyme that facilitates the transfer of the hydroxycinnamoyl group to the anthranilic acid . The reaction conditions often involve the use of specific solvents and controlled temperatures to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of avenanthramide 1p involves the extraction of the compound from oat kernels. The process includes milling the oats, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC) . This method ensures the isolation of avenanthramide 1p in sufficient quantities for commercial use.
化学反应分析
Types of Reactions: Avenanthramide D undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are compounds with potential biological activity.
Reduction: Reduction reactions can convert avenanthramide 1p into its corresponding amine derivatives.
Substitution: This reaction involves the replacement of functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include quinones, amine derivatives, and substituted phenolic compounds, each with distinct biological properties .
相似化合物的比较
Avenanthramide D is part of a larger group of avenanthramides, which include avenanthramide 2p, 2f, and 2c. These compounds share similar structures but differ in their phenolic acid components:
Avenanthramide 2p: Contains p-coumaric acid.
Avenanthramide 2f: Contains ferulic acid.
Avenanthramide 2c: Contains caffeic acid.
Compared to these similar compounds, avenanthramide 1p is unique due to its specific combination of 5-hydroxyanthranilic acid and p-coumaric acid, which contributes to its distinct biological activities .
属性
IUPAC Name |
2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-10,18H,(H,17,19)(H,20,21)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBHLTYBRKASIZ-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316674 | |
| Record name | Avenanthramide D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115610-36-1, 53901-55-6 | |
| Record name | Avenanthramide D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115610-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053901556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avenanthramide D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115610361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avenanthramide D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVENANTHRAMIDE D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24HT67X53Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Avenanthramide 1p | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide](/img/structure/B1666069.png)
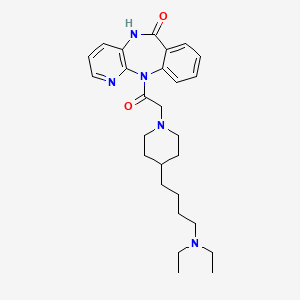
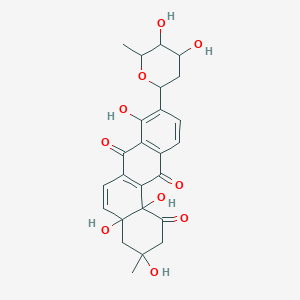
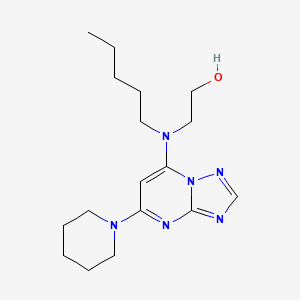
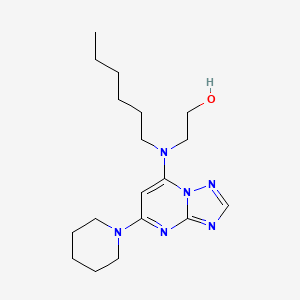
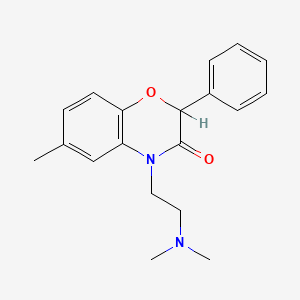

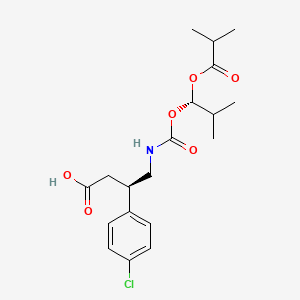


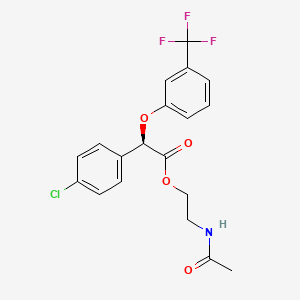
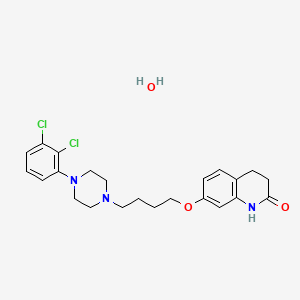

![(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1666092.png)
